Desmethylsertraline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Desmethylsertraline is produced through the demethylation of sertraline, a process that involves multiple cytochrome P450 isoenzymes . This process can be carried out in a laboratory setting using various synthetic routes and reaction conditions. Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Desmethylsertraline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Desmethylsertraline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the metabolism of sertraline and its effects on monoamine reuptake . In biology, it is used to study the effects of monoamine reuptake inhibition on various biological processes . In medicine, this compound is studied for its potential therapeutic effects and its role in the treatment of depression and other mood disorders . In industry, it is used in the development and testing of new antidepressant drugs .
Mechanism of Action
Desmethylsertraline acts as a monoamine reuptake inhibitor, affecting the reuptake of serotonin, norepinephrine, and dopamine . It binds to the serotonin transporter, norepinephrine transporter, and dopamine transporter, inhibiting the reuptake of these neurotransmitters and increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission and improved mood and cognitive function .
Comparison with Similar Compounds
Desmethylsertraline is similar to other monoamine reuptake inhibitors, such as desmethylcitalopram, desmethylvenlafaxine, and norfluoxetine . it is unique in its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . This balanced inhibition makes this compound a valuable compound for studying the effects of monoamine reuptake inhibition on mood and cognitive function .
Biological Activity
Desmethylsertraline (DMS) is the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline. Understanding its biological activity is crucial, particularly in relation to its pharmacological effects and clinical implications. This article reviews the biological activity of DMS, focusing on its potency, pharmacokinetics, and interactions with neurotransmitter systems.
This compound primarily acts as a serotonin transporter (SERT) inhibitor, although it exhibits significantly lower potency compared to sertraline. Research indicates that DMS has a 10- to 20-fold reduced capacity to inhibit serotonin reuptake in vitro . In vivo studies have shown that DMS does not significantly affect extracellular serotonin levels or the firing rate of serotonin neurons at doses much higher than those required for sertraline .
2. Pharmacokinetics
DMS is formed through the N-demethylation of sertraline, and it has a longer half-life, ranging from 56 to 120 hours . This extended half-life may contribute to its prolonged effects in patients treated with sertraline. Peak plasma concentrations of DMS occur approximately 8-10 hours after administration . The pharmacokinetic profile shows considerable interindividual variability, influenced by genetic factors affecting cytochrome P450 enzymes involved in drug metabolism, particularly CYP2C19 and CYP3A4/5 .
3. Comparative Potency
In comparative studies, DMS has been shown to antagonize brain serotonin depletion less effectively than sertraline but demonstrates comparable potency in certain animal models. For instance, while DMS was less potent than sertraline in rats, it exhibited nearly equal potency in mice . The following table summarizes key findings from various studies comparing the effectiveness of DMS and sertraline:
Parameter | Sertraline | This compound |
---|---|---|
Inhibition of SERT (in vitro) | High potency | 10-20 fold less |
Effect on extracellular 5-HT | Significant increase | No effect |
Effect on dorsal raphe firing | Decreases firing | No significant effect |
Half-life | 24-32 hours | 56-120 hours |
4. Clinical Implications
The clinical significance of DMS arises from its presence in the bloodstream during sertraline treatment. Studies have indicated that while DMS contributes to the overall pharmacological profile of sertraline, it does not significantly enhance the therapeutic effects associated with serotonin reuptake inhibition . Furthermore, serum concentrations of DMS can be higher than those of sertraline in patients, raising questions about its potential role in drug interactions and side effects .
5. Case Studies and Observations
Case Study: Maternal Transfer
A study investigating serum concentrations of sertraline and DMS in nursing mother-infant pairs revealed that while maternal doses ranged from 25 to 150 mg/day, infant serum levels of both compounds were generally low or undetectable . This finding suggests minimal transfer through breast milk and highlights the need for careful monitoring when prescribing SSRIs to nursing mothers.
Case Study: Drug Interaction
In another study examining drug interactions involving P-glycoprotein (P-gp), both sertraline and DMS showed high affinity for P-gp ATPase activity, which may explain observed drug-drug interactions in clinical settings . The ability of these compounds to stimulate P-gp could influence their distribution and efficacy.
6. Conclusion
This compound plays a complex role as a metabolite of sertraline with distinct pharmacological properties. While it exhibits lower potency as a serotonin reuptake inhibitor compared to its parent compound, its long half-life and presence during treatment necessitate further investigation into its clinical significance. Understanding the biological activity of DMS is essential for optimizing antidepressant therapy and managing potential side effects.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91797-58-9 |
Source
|
Record name | 91797-58-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.